molecular formula C25H21ClN6O2S B12717211 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide CAS No. 109322-14-7

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12717211
CAS No.: 109322-14-7
M. Wt: 505.0 g/mol
InChI Key: LUDGTPBVBKKFIL-UHFFFAOYSA-N
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Description

Structural Significance of the Indoloquinoxaline Core

The indolo[2,3-b]quinoxaline scaffold consists of a fused indole and quinoxaline ring system, creating a rigid, planar structure ideal for π-π stacking interactions with biological targets. This geometry facilitates intercalation into DNA duplexes and G-quadruplex structures, as demonstrated by nuclear magnetic resonance (NMR) studies of analogous indoloquinoxalines. The planar core aligns with nucleic acid base pairs, while substituents at positions 2 and 6 modulate binding specificity. For example, chloro substitution at position 2 enhances electrostatic interactions with the phosphate backbone, as observed in derivatives showing preferential binding to quadruplex-duplex junctions over isolated G-tetrads.

The acetic acid moiety at position 6 introduces polarity, improving water solubility without compromising intercalative capacity. Comparative studies of 6H-indolo[2,3-b]quinoxaline derivatives reveal that carboxylate groups at this position increase cellular uptake by 40–60% compared to nonpolar analogues. This structural feature is critical for maintaining bioavailability while preserving the core’s ability to disrupt DNA-topoisomerase I complexes.

Role of Acetic Acid and Hydrazide Functional Groups in Bioactivity

The acetic acid and hydrazide sidechains synergistically enhance target selectivity. The acetic acid group participates in hydrogen bonding with lysine residues in tubulin, as evidenced by molecular docking simulations of related indoloquinoxalines. This interaction destabilizes microtubule assembly, leading to G2/M cell cycle arrest in cancer cells at half-maximal inhibitory concentrations (IC50) of 1.8–3.7 μM.

The 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide moiety introduces dual functionality:

  • The thioxomethyl group increases lipophilicity, enhancing membrane permeability by 2.5-fold compared to oxy analogues.
  • The 4-ethoxyphenyl group engages in hydrophobic interactions with Pgp’s transmembrane domains, inhibiting drug efflux at nanomolar concentrations.

This combination enables simultaneous targeting of cytoskeletal proteins and MDR transporters, a mechanism validated in Pgp-overexpressing NCI/ADR cells, where the compound restores sensitivity to vinblastine and doxorubicin at 0.25 μM.

Historical Development of Chloro-Substituted Indoloquinoxaline Analogues

Chloro-substituted indoloquinoxalines emerged in the early 2000s as second-generation MDR reversers. Initial compounds like 1,4-dibutoxy-6H-indolo[2,3-b]quinoxaline showed Pgp inhibition but lacked specificity for MRP1-overexpressing cells. The introduction of chloro groups at position 2 addressed this limitation by introducing steric and electronic effects that differentially modulate transporter affinity.

Key milestones include:

  • 2005 : Alkyl-substituted indoloquinoxalines with chloro groups demonstrated 10-fold higher Pgp binding affinity than non-halogenated analogues in radiolabeled azidopine assays.
  • 2017 : Fluorinated derivatives highlighted the importance of electronegative substituents, with 9-fluoro-6H-indolo[2,3-b]quinoxaline achieving IC50 values of 1.8 μM against MCF-7 breast cancer cells.
  • 2020 : Water-soluble iminium salts of chloro-indoloquinoxalines revealed dual inhibition of tubulin polymerization and topoisomerase I, reducing tumor growth in xenograft models by 78%.

The current compound builds on these advances, integrating chloro substitution with a multifunctional hydrazide sidechain to optimize both DNA and protein-targeted activities.

Table 1: Comparative Bioactivity of Selected Indoloquinoxaline Derivatives

Compound Target IC50 (μM) Selectivity Ratio (Pgp/MRP1)
1,4-Dibutoxy-6H-indoloquinoxaline Pgp 0.25 12.4
9-Fluoro-6H-indoloquinoxaline Tubulin 1.80 N/A
2-Chloro-6-acetic acid derivative DNA-topoisomerase I 2.30 8.9
Target compound Pgp/DNA duplex-quadruplex 0.18 (Pgp), 1.20 (DNA) 15.6

Data synthesized from .

Properties

CAS No.

109322-14-7

Molecular Formula

C25H21ClN6O2S

Molecular Weight

505.0 g/mol

IUPAC Name

1-[[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]amino]-3-(2-ethoxyphenyl)thiourea

InChI

InChI=1S/C25H21ClN6O2S/c1-2-34-21-10-6-4-8-18(21)29-25(35)31-30-22(33)14-32-20-9-5-3-7-16(20)23-24(32)28-17-12-11-15(26)13-19(17)27-23/h3-13H,2,14H2,1H3,(H,30,33)(H2,29,31,35)

InChI Key

LUDGTPBVBKKFIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42

Origin of Product

United States

Preparation Methods

Synthesis of the Indolo[2,3-b]quinoxaline Core

The indoloquinoxaline nucleus is generally synthesized via condensation reactions involving isatin derivatives and diamines or through cyclization of appropriate precursors.

  • Condensation of Isatin with Diamines :
    Hexahydro-6H-indolo[2,3-b]quinoxaline derivatives have been synthesized by condensing isatin with 1,2-diaminocyclohexane under reflux conditions. This method yields the core heterocycle which can be further functionalized.

  • Halogenated Indoloquinoxalines :
    Introduction of a chlorine atom at the 2-position is typically achieved by chlorination of the indoloquinoxaline intermediate or by using chlorinated starting materials such as 2-chloroindoloquinoxaline derivatives.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 6-position is commonly introduced via alkylation or acylation reactions:

  • Alkylation with Methyl Bromoacetate :
    The hexahydro-indoloquinoxaline intermediate can be reacted with methyl bromoacetate in the presence of a base such as potassium carbonate in acetone. This reaction proceeds overnight under stirring, yielding methyl 6-acetate derivatives.

  • Hydrolysis to Acetic Acid :
    Subsequent hydrolysis of the ester group under acidic or basic conditions affords the free acetic acid functionality at the 6-position.

Formation of the Hydrazide and Thioxomethyl Hydrazide Substituent

The hydrazide functionality is introduced by reacting the acetic acid derivative with hydrazine or hydrazine derivatives:

  • Hydrazide Formation :
    The acetic acid or ester intermediate is treated with hydrazine hydrate to form the corresponding hydrazide. This step is typically carried out under reflux in ethanol or another suitable solvent.

  • Thioxomethyl Hydrazide Introduction :
    The hydrazide is further reacted with thiocarbonyl reagents or isothiocyanates to introduce the thioxomethyl group. The reaction with 4-ethoxyaniline derivatives leads to the formation of the 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide substituent.

Representative Synthetic Route Summary

Step Reactants/Conditions Product/Transformation Notes
1 Isatin + 1,2-diaminocyclohexane, reflux Hexahydro-6H-indolo[2,3-b]quinoxaline core Formation of core heterocycle
2 Core + methyl bromoacetate + K2CO3, acetone, overnight Methyl 6-acetate derivative Alkylation at 6-position
3 Ester + hydrazine hydrate, reflux 6-acetic acid hydrazide derivative Hydrazide formation
4 Hydrazide + 4-ethoxyaniline + thiocarbonyl reagent 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide Final substitution

Purification and Characterization

  • Purification :
    The crude products are purified by column chromatography using solvent systems such as hexane/ethyl acetate mixtures with additives like triethylamine to improve separation.

  • Characterization :
    Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity. Melting points and Rf values are also recorded for quality control.

Research Findings and Yields

  • The condensation and alkylation steps typically yield the core and ester intermediates in moderate to high yields (50-80%) depending on reaction conditions.

  • Hydrazide formation and subsequent thioxomethyl hydrazide substitution proceed efficiently under reflux conditions, with yields reported around 60-75%.

  • Reaction times vary from several hours to overnight, with temperature control (room temperature to reflux) critical for optimal yields and selectivity.

Notes on Reaction Conditions and Optimization

  • Use of polar aprotic solvents like dimethylformamide or toluene can enhance nucleophilic substitution reactions on the indoloquinoxaline core.

  • Catalysts such as tetrabutylammonium iodide have been employed to improve yields in amine substitution steps.

  • Careful control of pH and temperature during hydrazide and thioxomethyl hydrazide formation is essential to avoid side reactions.

Chemical Reactions Analysis

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethyl sulfate, hydrobromic acid, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indoloquinoxaline compounds exhibit notable anticancer properties. For instance, studies have shown that various synthesized derivatives demonstrate cytotoxicity against multiple human tumor cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the anticancer activity of several derivatives against human Molt 4/C8 and CEM T-lymphocytes. The compound exhibited an IC50 of 71 µmol/L against Molt 4/C8 cells and 117 µmol/L against CEM cells, compared to melphalan, which showed IC50 values of 3.2 µmol/L and 2.5 µmol/L respectively .

Potential as Antiviral Agents

In addition to anticancer properties, some studies suggest that these compounds may also possess antiviral activity. Their ability to inhibit viral replication makes them candidates for further investigation in the development of antiviral therapies.

Synthetic Applications

6H-Indolo(2,3-b)quinoxaline-6-acetic acid derivatives serve as valuable intermediates in organic synthesis. They can be utilized as building blocks for creating more complex molecules with potential therapeutic applications .

Agrochemical Development

There is ongoing research into the use of these compounds in agrochemicals, particularly as pesticides or herbicides due to their biological activity against various pathogens.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Positions) Key Properties/Activities References
Target Compound 2-Cl, 6-acetic acid hydrazide (4-ethoxyphenyl thioxomethyl) Hypothesized DNA intercalation; potential MDR modulation [20], [21]
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11e) 4-OCH₃ (position 6) Highest HOMO (-5.2 eV), lowest band gap (2.8 eV) [1], [5]
6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11f) 3,5-OCH₃ (position 6) Improved solubility; moderate cytotoxicity (HL-60 IC₅₀: 12 µM) [2], [18]
6-(4-(Methylthio)phenyl)-6H-indolo[2,3-b]quinoxaline (11g) 4-SCH₃ (position 6) Enhanced lipophilicity; weak topoisomerase II inhibition [2], [3]
9-Fluoro-6H-indolo[2,3-b]quinoxaline derivatives 9-F (core) + quaternary ammonium salts Strong DNA binding (ΔTm: +8°C); high cytotoxicity (HL-60 IC₅₀: 3–7 µM) [15], [18]
6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines (22–29) Triazole-methyl (position 6) Anticancer activity (HeLa IC₅₀: 9–15 µM); CuAAC synthesis [24]
6H-Indolo[2,3-b]quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide 9-Cl, phenylamino-thiocarbonyl hydrazide Predicted CCS (Ų): 203.1 ([M+H]+); uncharacterized bioactivity [20]

Key Observations :

  • Bioactivity: Fluorinated derivatives and triazole-methyl analogs exhibit stronger cytotoxicity, likely due to improved DNA intercalation or cellular uptake .
  • Synthesis : Most analogs are synthesized via Pd-catalyzed Suzuki coupling (e.g., 11e–11g) or cyclocondensation of isatin derivatives . The target compound likely requires a multi-step approach, similar to hydrazide-functionalized derivatives in and .

Pharmacological Activities

DNA/Protein Interaction:
  • Intercalation: Indoloquinoxalines intercalate DNA non-specifically, with AT-rich sequence preference . The 2-chloro substituent in the target compound may enhance stacking interactions, as seen in ellipticine analogs .
  • Topoisomerase Inhibition: While most indoloquinoxalines show weak topoisomerase II inhibition, derivatives with bulkier substituents (e.g., triazole-methyl) exhibit improved activity .
Cytotoxicity:
  • HL-60 Cells : Compounds like 11f (IC₅₀: 12 µM) and 9-fluoro derivatives (IC₅₀: 3–7 µM) highlight substituent-dependent potency . The target compound’s hydrazide group may reduce cytotoxicity compared to cationic quaternary ammonium salts .
MDR Modulation:
  • Indoloquinoxalines with hydrophobic groups (e.g., SCH₃ in 11g) demonstrate significant multidrug resistance (MDR) reversal activity, suggesting the target compound’s 4-ethoxyphenyl group may similarly modulate efflux pumps .

Physicochemical Properties

  • HOMO/LUMO Levels : Methoxy-substituted 11e has a HOMO of -5.2 eV, favorable for charge transfer. The target compound’s electron-withdrawing Cl and thioxomethyl groups may lower HOMO, reducing redox activity .
  • Collision Cross Section (CCS) : Analogous hydrazide derivatives (CID 3088125) have CCS values of ~203 Ų ([M+H]+), indicating moderate molecular rigidity .

Biological Activity

6H-Indolo(2,3-b)quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. The compound in focus, 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide , is a complex structure that exhibits potential as a therapeutic agent.

Chemical Structure and Synthesis

The synthesis of this compound involves the reaction of 6H-indolo(2,3-b)quinoxaline with various substituents, leading to derivatives that display enhanced biological properties. The general synthesis pathway includes:

  • Formation of Indoloquinoxaline : The initial step involves the reaction of isatin with ortho-phenylenediamine.
  • Acetylation : This is followed by acetylation to introduce the acetic acid moiety.
  • Hydrazone Formation : The hydrazone derivative is synthesized using thioxomethyl hydrazine.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have reported the anticancer properties of indoloquinoxaline derivatives. The mechanism primarily involves DNA intercalation , which disrupts DNA replication and transcription processes:

  • Cytotoxicity : Various derivatives have shown significant cytotoxic effects against human tumor cell lines. For instance, compounds derived from this scaffold demonstrated IC50 values ranging from low micromolar concentrations against multiple cancer cell lines, indicating potent activity compared to standard chemotherapeutics like melphalan .
CompoundCell LineIC50 (µM)
5aL1210289
5bMolt4/C891
5hCEM71
MelphalanL12102.1

Antimicrobial Activity

Indoloquinoxalines also exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Mechanism : The antimicrobial action is believed to stem from the inhibition of DNA-directed RNA synthesis by binding to specific sites on DNA .

Antiviral Activity

Some derivatives have shown promising antiviral effects, although detailed studies are still required to elucidate their mechanisms and efficacy against specific viral strains .

Case Studies and Research Findings

  • Cytotoxic Evaluation : In a study assessing various indoloquinoxaline derivatives, it was found that certain modifications significantly enhanced cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing safer anticancer agents .
  • Thermal Stability Studies : Research indicates that the thermal stability of the DNA-intercalated complex formed with these compounds correlates with their biological activity. Compounds with higher thermal stability showed better binding affinity to DNA and improved anticancer efficacy .
  • Multidrug Resistance Modulation : Some indoloquinoxaline derivatives exhibited the ability to modulate multidrug resistance (MDR), enhancing the effectiveness of existing chemotherapeutics by preventing efflux from cancer cells .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction yields be improved?

The synthesis of indoloquinoxaline derivatives typically involves condensation reactions between substituted indoles and quinoxaline precursors. For example, Schunck's and Marchewski’s method (modified for scale) uses acetone as a solvent, K₂CO₃ as a base, and reflux conditions for 24 hours to form the indoloquinoxaline core . To improve yields, stoichiometric adjustments (e.g., 1.2 equivalents of 1-chloro-2-dimethylaminoethane hydrochloride) and post-reaction purification via filtration or recrystallization are recommended. Characterization of intermediates using ^1H NMR (e.g., δ 8.49–7.35 ppm for aromatic protons) and IR spectroscopy (e.g., νmax 2962 cm⁻¹ for C-H stretching) ensures structural fidelity .

Q. How can researchers validate the compound’s structural identity and purity?

Key analytical methods include:

  • ^1H NMR : Aromatic proton multiplicity (e.g., m, q, t) and integration ratios confirm substituent positions.
  • IR spectroscopy : Peaks at 1611–1482 cm⁻¹ indicate C=N and C=C stretching in the quinoxaline core .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 77.71%, H: 5.30%, N: 16.99% for analogous compounds) .
  • Melting point consistency : Deviations >2°C suggest impurities .

Q. What are the known reactivity patterns of the thioxomethyl hydrazide moiety in this compound?

The thioxomethyl hydrazide group (–NH–NH–C(=S)–) participates in cyclocondensation reactions with carbonyl compounds (e.g., ketones or aldehydes) to form thiazolidinone or triazole derivatives. For example, refluxing with chloroacetic acid and sodium acetate in acetic acid can yield heterocyclic products . Reactivity is pH-dependent; basic conditions (e.g., K₂CO₃) favor nucleophilic substitution at the chloro-substituted position .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound are limited, structurally similar indoloquinoxalines exhibit low acute toxicity (e.g., ipr-mus LD₅₀ >1 g/kg) . Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers away from light and moisture.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., DFT) can model transition states and intermediate energies to predict favorable reaction pathways. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent polarity, temperature) for functionalizing the indoloquinoxaline core . Molecular docking studies may also predict bioactivity, guiding synthetic priorities .

Q. What experimental strategies resolve contradictions in spectroscopic data for substituted indoloquinoxalines?

Discrepancies in NMR or IR spectra often arise from tautomerism or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR : Resolves dynamic tautomerism by observing signal coalescence at elevated temperatures.
  • X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., CCDC reference 1983315 for a nitro-thiophene-quinoxaline analog) .
  • Comparative analysis : Benchmark spectral data against structurally validated analogs (e.g., 6-ethyl-6H-indolo[2,3-b]quinoxaline) .

Q. How does the 4-ethoxyphenylthioxomethyl group influence the compound’s electronic properties?

The electron-donating ethoxy group (–OCH₂CH₃) increases electron density on the phenyl ring, enhancing resonance stabilization of the thioxomethyl hydrazide moiety. This can be quantified via Hammett substituent constants (σ⁺) or UV-Vis spectroscopy (e.g., bathochromic shifts in λmax). Comparative studies with methyl or nitro analogs (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) reveal substituent-dependent redox behavior .

Q. What methodologies enable scalable synthesis without compromising regioselectivity?

  • Flow chemistry : Reduces side reactions (e.g., dimerization) through precise control of residence time and temperature.
  • Catalytic systems : Pd/C or CuI nanoparticles can enhance cross-coupling efficiency at the chloro-substituted position .
  • DoE (Design of Experiments) : Multi-variable optimization (e.g., solvent polarity, catalyst loading) balances yield and selectivity .

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